![molecular formula C9H16N2O3 B13438837 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is known for its applications in the preparation and identification of materials active against drug-resistant strains of Candida albicans and for studying structure-activity relationships among antifungal nylon-3 polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidinone ring can be opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying structure-activity relationships.
Biology: Employed in the preparation of materials active against drug-resistant strains of Candida albicans.
Medicine: Investigated for its potential antifungal properties and its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of antifungal nylon-3 polymers and other specialized materials.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate involves its interaction with molecular targets in fungal cells. It is believed to inhibit the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The exact molecular pathways and targets are still under investigation, but it is known to disrupt the integrity of the fungal cell membrane.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-Oxoazetidin-3-yl)methylcarbamate
- N-[(2-Oxo-3-azetidinyl)methyl]carbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is unique due to its specific structure, which allows it to interact effectively with drug-resistant strains of Candida albicans. Its ability to form antifungal nylon-3 polymers also sets it apart from other similar compounds.
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13) |
InChIキー |
IKBXVBJVHAFIIW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

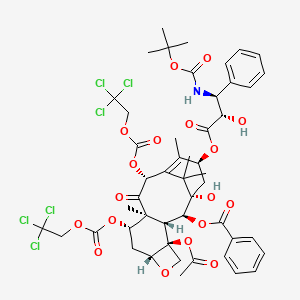
![1-[1,1-Difluoro-2-(sulfamoylamino)ethyl]-2-fluorobenzene](/img/structure/B13438779.png)
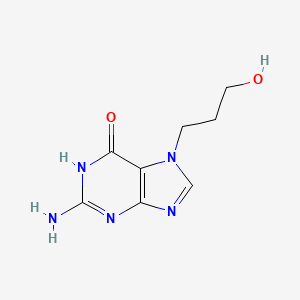
![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)
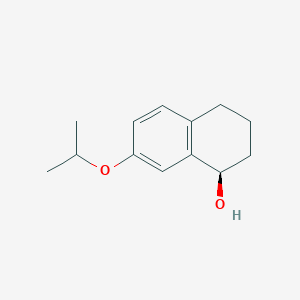

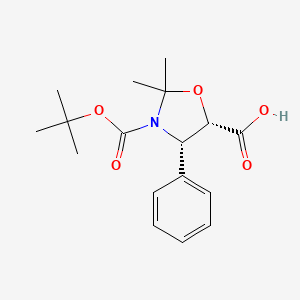
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
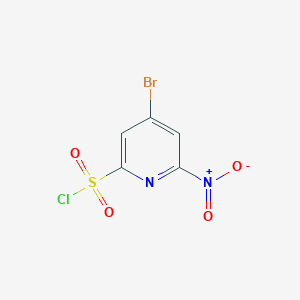
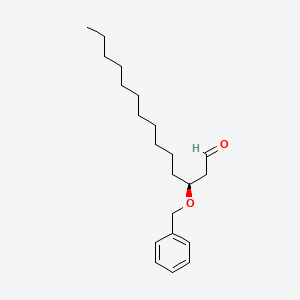
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
